molecular formula C11H12Cl2O2 B1409901 Ethyl 3,5-dichloro-4-methylphenylacetate CAS No. 1806348-04-8

Ethyl 3,5-dichloro-4-methylphenylacetate

Cat. No.: B1409901
CAS No.: 1806348-04-8
M. Wt: 247.11 g/mol
InChI Key: QVFAPHQRJZHSDG-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-4-methylphenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with chlorine atoms at the 3- and 5-positions and a methyl group at the 4-position.

Properties

CAS No.

1806348-04-8

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

ethyl 2-(3,5-dichloro-4-methylphenyl)acetate

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-4-9(12)7(2)10(13)5-8/h4-5H,3,6H2,1-2H3

InChI Key

QVFAPHQRJZHSDG-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Cl)C)Cl

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Cl)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound Not provided* C11H12Cl2O2 3,5-Cl; 4-CH3 ~247.12 (calculated) Ester, chloro, methyl Agrochemical intermediates
Ethyl 3,5-dichloro-4-fluorophenylacetate 877397-67-6 C10H9Cl2FO2 3,5-Cl; 4-F 263.09 Ester, chloro, fluoro Pharmaceutical synthesis
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 61720-24-9 C11H10Cl2O4 2,3-Cl; 4-OCH2COOEt; 4-CHO 293.10 Ester, chloro, formyl, ether Polymer additives, herbicides

Key Findings:

Electron-Withdrawing Groups: The 4-fluoro substituent in ethyl 3,5-dichloro-4-fluorophenylacetate increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to the methyl-substituted analog .

Functional Group Influence: The formyl group (-CHO) in ethyl (2,3-dichloro-4-formylphenoxy)acetate introduces aldehyde reactivity, enabling condensation reactions for polymer or herbicide synthesis .

Applications :

  • Methyl and fluoro derivatives are prioritized in drug discovery due to improved metabolic stability .
  • Formyl-substituted analogs are leveraged in industrial chemistry for covalent bonding with amines or hydrazines .

Notes on Evidence and Limitations

  • Comparative insights are extrapolated from structural analogs (e.g., fluorophenyl and formylphenoxy derivatives) .
  • Methodological Diversity : References include industrial supplier specifications (e.g., Global Chemical Supplier) and chromatographic analyses (e.g., K-values in ethyl acetate fractions), highlighting interdisciplinary relevance but necessitating caution in generalizing conclusions .

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